BenchChemオンラインストアへようこそ!

2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile

pKa basicity ionization

2-(4,4-Difluoropiperidin-1-yl)-2-phenylacetonitrile (CAS 1226998-22-6) is a fluorinated piperidine derivative incorporating a phenylacetonitrile moiety, supplied at purities of 95–98%. It belongs to the class of gem‑difluoro‑substituted saturated heterocyclic amines, which are increasingly utilized as intermediates in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates.

Molecular Formula C13H14F2N2
Molecular Weight 236.266
CAS No. 1226998-22-6
Cat. No. B597110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile
CAS1226998-22-6
Synonyms2-(4,4-Difluoropiperidin-1-yl)-2-phenylacetonitrile
Molecular FormulaC13H14F2N2
Molecular Weight236.266
Structural Identifiers
SMILESC1CN(CCC1(F)F)C(C#N)C2=CC=CC=C2
InChIInChI=1S/C13H14F2N2/c14-13(15)6-8-17(9-7-13)12(10-16)11-4-2-1-3-5-11/h1-5,12H,6-9H2
InChIKeyDPTQIWCUTDHOIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile: A Fluorinated Piperidine Building Block for Pharmaceutical Synthesis


2-(4,4-Difluoropiperidin-1-yl)-2-phenylacetonitrile (CAS 1226998-22-6) is a fluorinated piperidine derivative incorporating a phenylacetonitrile moiety, supplied at purities of 95–98% . It belongs to the class of gem‑difluoro‑substituted saturated heterocyclic amines, which are increasingly utilized as intermediates in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates [1]. The compound is typically handled as a research‑grade building block and is stored under ambient conditions in a cool, dry environment .

Why Generic Substitution of 2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile Is Not Feasible


In‑class compounds cannot be freely interchanged because the gem‑difluoro substitution at the piperidine 4‑position dramatically alters key molecular properties relative to the unsubstituted piperidine analog. The electron‑withdrawing fluorine atoms lower the piperidine nitrogen pKa by approximately 3 log units, reduce lipophilicity (LogP), and bias the ring conformation [1]. These changes directly influence solubility, permeability, metabolic stability, and target engagement of any downstream molecule, meaning that switching to a non‑fluorinated or mono‑fluorinated analog would unpredictably alter the pharmacological profile of the final compound [1].

Quantitative Differentiation Evidence for 2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile vs. Analogs


Basicity Reduction: pKa Shift of the Piperidine Nitrogen

The 4,4‑difluoropiperidine moiety in the target compound reduces the basicity of the piperidine nitrogen compared to the unsubstituted piperidine analog. This pKa shift alters the ionization state at physiological pH, which can improve membrane permeability and reduce hERG‑related off‑target activity [1][2].

pKa basicity ionization drug design

Metabolic Stability: Retention of Low Intrinsic Clearance

In a systematic study of mono‑ and difluorinated saturated heterocyclic amines, intrinsic microsomal clearance measurements demonstrated that difluorinated piperidine derivatives, including the 4,4‑difluoro motif, retain high metabolic stability, whereas non‑fluorinated piperidine analogs are more susceptible to oxidative metabolism [1].

metabolic stability microsomal clearance PK drug discovery

Conformational Bias: N‑H Equatorial Preference Alters Molecular Recognition

Low‑resolution microwave spectroscopy has established that 4,4‑difluoropiperidine adopts predominantly the N–H equatorial conformer, in contrast to the rapidly ring‑flipping unsubstituted piperidine that has no strong conformational preference [1]. This conformational restriction can be exploited to pre‑organize the molecule for target binding, potentially improving potency and selectivity.

conformational analysis microwave spectroscopy ring flipping binding affinity

Enabling Synthesis of Potent Chemical Probes: The UNC0642 Example

The 4,4‑difluoropiperidin‑1‑yl moiety is a critical substructure of UNC0642, a highly potent and selective inhibitor of the histone methyltransferases G9a and GLP (IC₅₀ < 2.5 nM) . The target compound serves as a direct synthetic precursor for introducing this fluorinated piperidine fragment, which is essential for the >2,000‑fold selectivity over other methyltransferases and the improved pharmacokinetic properties observed with UNC0642 compared to earlier non‑fluorinated analogs .

G9a inhibitor GLP inhibitor UNC0642 chemical probe

Optimal Application Scenarios for 2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile Based on Evidence


Lead Optimization in CNS Drug Discovery

The reduced basicity (ΔpKa ≈ –3.0) and enhanced metabolic stability of the 4,4‑difluoropiperidine fragment make this compound ideal for constructing CNS‑penetrant drug candidates, where lower pKa minimizes P‑glycoprotein efflux and improves passive brain penetration [1][2].

Synthesis of Conformationally Restricted Ligands

The established N–H equatorial conformational preference can be leveraged in structure‑based design to pre‑organize ligands, reducing the entropic cost of binding and potentially improving target selectivity [1].

Production of Epigenetic Chemical Probes

As a direct precursor to the high‑potency G9a/GLP inhibitor UNC0642 (IC₅₀ < 2.5 nM, >2,000‑fold selectivity), this compound is strategically valuable for laboratories synthesizing epigenetic probes or conducting target‑validation studies [1].

Fragment‑Based Drug Discovery (FBDD)

The combination of a metabolically stable fluorinated piperidine core and a versatile nitrile handle (amenable to further derivatization) positions this compound as a privileged fragment for FBDD campaigns, particularly where amine basicity modulation is desired [1].

Quote Request

Request a Quote for 2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.